molecular formula C19H15ClF3N5OS B11581824 6-(4-chlorophenyl)-3-methyl-N-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

6-(4-chlorophenyl)-3-methyl-N-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11581824
M. Wt: 453.9 g/mol
InChI Key: CWMYWPUJOFDTAQ-UHFFFAOYSA-N
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Description

6-(4-chlorophenyl)-3-methyl-N-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide is a heterocyclic compound that belongs to the class of triazolothiadiazines. This compound is characterized by the fusion of a triazole ring with a thiadiazine ring, which imparts unique chemical and biological properties. The presence of chlorophenyl and trifluoromethylphenyl groups further enhances its pharmacological potential.

Preparation Methods

The synthesis of 6-(4-chlorophenyl)-3-methyl-N-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide involves several synthetic routes. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on the thiadiazole scaffold . This method, however, has limited substrate scope. Industrial production methods typically involve optimizing reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenation or nitration, leading to the formation of derivatives with enhanced biological activity. Major products formed from these reactions include various substituted triazolothiadiazines with potential pharmacological applications .

Scientific Research Applications

6-(4-chlorophenyl)-3-methyl-N-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide has been extensively studied for its diverse pharmacological activities. It exhibits anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties . These activities make it a promising candidate for drug design and development. In addition, it has been explored for its potential as a neuroprotective and anti-neuroinflammatory agent .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase . Additionally, it can modulate the NF-kB inflammatory pathway, leading to reduced inflammation and neuroprotection . The compound’s ability to form hydrogen bonds with target receptors enhances its bioactivity and specificity.

Comparison with Similar Compounds

Similar compounds to 6-(4-chlorophenyl)-3-methyl-N-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide include other triazolothiadiazines such as 6-(4-chlorophenyl)-3-(furan-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine and 6-(4-chlorophenyl)-3-(2-cyclohexylethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine . These compounds share a similar core structure but differ in their substituents, which can significantly impact their pharmacological properties. The unique combination of chlorophenyl and trifluoromethylphenyl groups in the compound of interest enhances its potency and selectivity compared to its analogs.

Properties

Molecular Formula

C19H15ClF3N5OS

Molecular Weight

453.9 g/mol

IUPAC Name

6-(4-chlorophenyl)-3-methyl-N-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C19H15ClF3N5OS/c1-10-25-26-18-28(10)27-15(11-5-7-13(20)8-6-11)16(30-18)17(29)24-14-4-2-3-12(9-14)19(21,22)23/h2-9,15-16,27H,1H3,(H,24,29)

InChI Key

CWMYWPUJOFDTAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1NC(C(S2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)C4=CC=C(C=C4)Cl

Origin of Product

United States

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